N-imidazo[1,2-a]pyridin-6-ylfuran-3-carboxamide
Description
N-imidazo[1,2-a]pyridin-6-ylfuran-3-carboxamide is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry due to its unique structural properties .
Properties
IUPAC Name |
N-imidazo[1,2-a]pyridin-6-ylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(9-3-6-17-8-9)14-10-1-2-11-13-4-5-15(11)7-10/h1-8H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTUEXWLCXLKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1NC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-imidazo[1,2-a]pyridin-6-ylfuran-3-carboxamide typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the use of 2-aminopyridines and acetophenones in the presence of a copper(I) catalyst under aerobic conditions . Another approach involves the use of 2-chloropyridines and 2H-azirines, which undergo activation and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as microwave irradiation, which enables rapid and efficient synthesis . This method is advantageous due to its high yield and the ability to handle large-scale reactions.
Chemical Reactions Analysis
Types of Reactions
N-imidazo[1,2-a]pyridin-6-ylfuran-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts.
Substitution: Substitution reactions often occur at the nitrogen or carbon atoms within the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as iodine and flavin.
Reducing agents: Such as palladium on carbon (Pd/C) for hydrogenation.
Substituting agents: Such as alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-imidazo[1,2-a]pyridin-6-ylfuran-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-imidazo[1,2-a]pyridin-6-ylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Imidazo[1,5-a]pyridine: Used in the development of optoelectronic devices and sensors.
Imidazo[1,2-a]pyrimidine: Exhibits a wide range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
N-imidazo[1,2-a]pyridin-6-ylfuran-3-carboxamide is unique due to its fused bicyclic structure, which imparts distinct electronic properties and biological activities. Its ability to act against multidrug-resistant and extensively drug-resistant tuberculosis sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
